molecular formula C13H12ClNO3S B1462534 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide CAS No. 1096973-86-2

4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide

Cat. No. B1462534
CAS RN: 1096973-86-2
M. Wt: 297.76 g/mol
InChI Key: QAPAKWSKBHXOBJ-UHFFFAOYSA-N
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Description

“4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .


Molecular Structure Analysis

The molecular structure of “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is characterized by the presence of a benzene ring, a sulfonamide group (-SO2NH2), a methoxy group (-OCH3), and a chlorophenyl group (-C6H4Cl) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” are not detailed in the literature, sulfonamides in general are known to participate in various chemical reactions. For instance, they can undergo substitution reactions .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide”, focusing on unique applications:

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, acting through the blockage of folic acid synthesis. This compound could potentially be used in developing new antibacterial agents .

Anticancer Properties

Some sulfonamide derivatives have shown anticancer activities. Research could explore this compound’s efficacy in cancer treatment .

Antidiabetic Applications

Given the hypoglycemic effects of some sulfonamides, this compound may have potential applications in managing diabetes .

Anti-inflammatory Uses

Sulfonamides can also act as anti-inflammatory agents. This compound could be investigated for its effectiveness in reducing inflammation .

Anticonvulsant Effects

The antiepileptic properties of sulfonamides suggest that this compound might be useful in treating seizure disorders .

Diuretic Effects

As sulfonamides can be used as diuretics, there’s potential for this compound to aid in conditions requiring increased diuresis .

Antihypertensive Potential

With known antihypertensive effects, this compound could be studied for its ability to manage high blood pressure .

Antidepressant Possibilities

Given the antidepressant activity observed in some sulfonamides, it would be interesting to research if this compound has similar effects .

Safety and Hazards

While specific safety and hazard information for “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is not available, sulfonamides in general can cause various side effects including diseases of the digestive and respiratory tracts . They may also cause a strong allergic reaction .

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPAKWSKBHXOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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